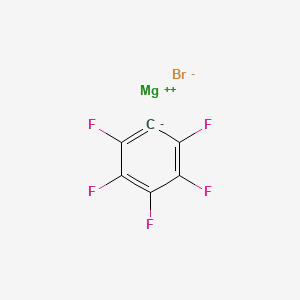
magnesium;1,2,3,4,5-pentafluorobenzene-6-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;1,2,3,4,5-pentafluorobenzene-6-ide;bromide, also known as pentafluorophenylmagnesium bromide, is a Grignard reagent. It is commonly used in organic synthesis for the formation of carbon-carbon bonds. The compound has the molecular formula C6BrF5Mg and a molecular weight of 271.27 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentafluorophenylmagnesium bromide is typically synthesized by the reaction of pentafluorobenzene with magnesium in the presence of a brominating agent. The reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the production of pentafluorophenylmagnesium bromide follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Pentafluorophenylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halogens in organic compounds.
Coupling Reactions: It participates in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
The reactions involving pentafluorophenylmagnesium bromide typically require anhydrous conditions and inert atmospheres. Common reagents include carbonyl compounds, halides, and other electrophiles .
Major Products
The major products formed from reactions with pentafluorophenylmagnesium bromide include alcohols, substituted aromatic compounds, and biaryl compounds .
Scientific Research Applications
Pentafluorophenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It is used in the synthesis of complex organic molecules and in the formation of carbon-carbon bonds.
Biology: It is employed in the modification of biomolecules for research purposes.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of pentafluorophenylmagnesium bromide involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers in other molecules. This leads to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups, halides, and other electrophilic sites .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to pentafluorophenylmagnesium bromide include:
- Phenylmagnesium bromide
- Tetrafluorophenylmagnesium bromide
- Trifluorophenylmagnesium bromide
Uniqueness
Pentafluorophenylmagnesium bromide is unique due to the presence of five fluorine atoms on the benzene ring, which enhances its reactivity and selectivity in various chemical reactions. This makes it particularly useful in the synthesis of fluorinated organic compounds .
Properties
IUPAC Name |
magnesium;1,2,3,4,5-pentafluorobenzene-6-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6F5.BrH.Mg/c7-2-1-3(8)5(10)6(11)4(2)9;;/h;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMQDBUIQKQUCKY-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]1=C(C(=C(C(=C1F)F)F)F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6BrF5Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














